

What is (Rac)-Hydroxycotinine-d3 and its chemical properties

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Compound of Interest

Compound Name: (Rac)-Hydroxycotinine-d3

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(Rac)-Hydroxycotinine-d3: A Technical Guide for Researchers

(Rac)-Hydroxycotinine-d3 is the deuterated form of hydroxycotinine, a major metabolite of cotinine, which itself is the primary metabolite of nicotine. This isotopically labeled compound serves as an invaluable tool, primarily as an internal standard, in analytical and metabolic studies involving nicotine and its metabolites. Its use significantly enhances the accuracy and precision of quantitative analyses, particularly in complex biological matrices. This guide provides a comprehensive overview of the chemical properties, analytical applications, and relevant experimental protocols for **(Rac)-Hydroxycotinine-d3**.

Chemical and Physical Properties

(Rac)-Hydroxycotinine-d3 is a stable, isotopically labeled analog of hydroxycotinine. The deuterium atoms are typically located on the N-methyl group, providing a distinct mass difference for mass spectrometry-based detection without significantly altering the chemical behavior of the molecule.

Property	Value	Source
Synonyms	(±)-trans-3'-Hydroxy Cotinine-d3, rel-Hydroxycotinine-d3	[1]
CAS Number	159956-78-2	[1]
Molecular Formula	C ₁₀ H ₉ D ₃ N ₂ O ₂	[1]
Molecular Weight	195.23 g/mol	[1]
IUPAC Name	(3R,5S)-3-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one (for one enantiomer of the trans racemate)	[1]

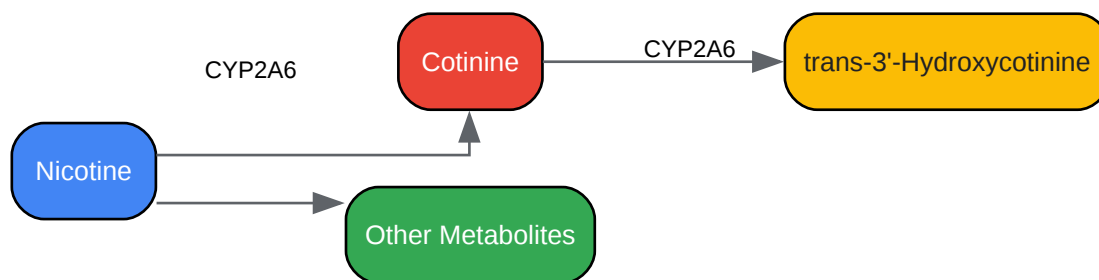
While specific experimental data for the physical properties of the deuterated racemic mixture are not readily available, the properties of the non-deuterated trans-isomer provide a useful reference.

Property of trans-3'-Hydroxycotinine	Value	Source
Melting Point	108-110 °C	
Appearance	White to light off-white powder or crystals	
Solubility	Soluble in acetonitrile, chloroform, and methanol	

Nicotine Metabolism and the Role of Hydroxycotinine

Nicotine undergoes extensive metabolism in humans, primarily mediated by the cytochrome P450 enzyme system, with CYP2A6 being the key enzyme. The metabolic pathway leads to the formation of various metabolites, with cotinine and trans-3'-hydroxycotinine being the most

significant. The ratio of trans-3'-hydroxycotinine to cotinine is often used as a biomarker for nicotine metabolism.



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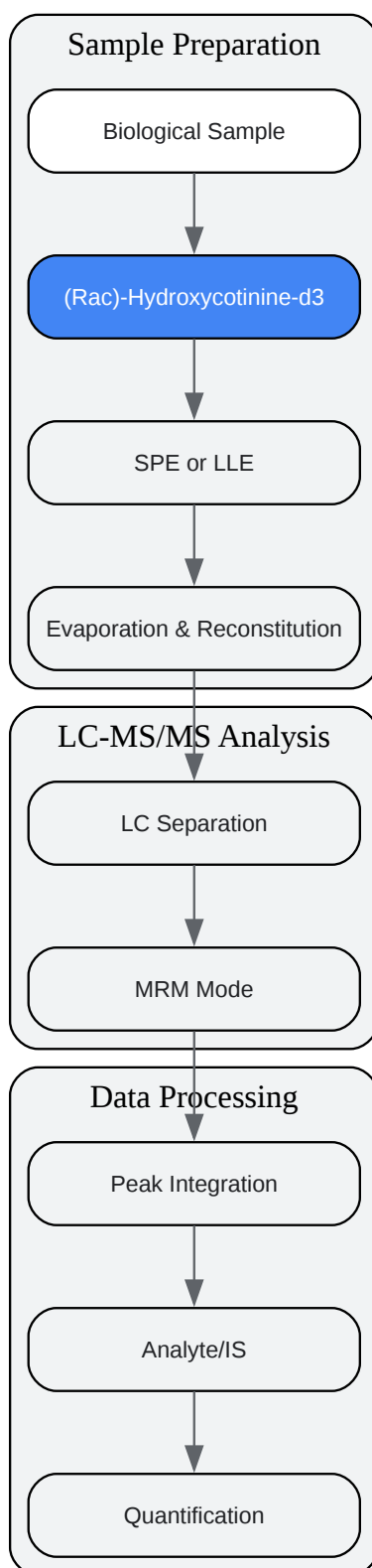
Metabolic pathway of nicotine to trans-3'-hydroxycotinine.

Application as an Internal Standard in LC-MS/MS Analysis

The primary application of **(Rac)-Hydroxycotinine-d3** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of nicotine and its metabolites in biological fluids such as urine, plasma, and meconium.^{[2][3][4][5]} The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring high accuracy and precision.

Experimental Workflow

A typical workflow for the analysis of nicotine metabolites using **(Rac)-Hydroxycotinine-d3** as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.



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Typical workflow for using **(Rac)-Hydroxycotinine-d3** as an internal standard.

Detailed Experimental Protocols

While specific protocols vary between laboratories and matrices, the following provides a generalized methodology based on published literature for the analysis of nicotine metabolites in biological samples.^{[2][4][6]}

Sample Preparation (Urine)^{[5][7]}

- **Sample Dilution:** Dilute a known volume of the urine sample with a buffer (e.g., 5 mM ammonium formate, pH 2.5).
- **Internal Standard Spiking:** Add a precise amount of **(Rac)-Hydroxycotinine-d3** working solution to the diluted sample.
- **Solid Phase Extraction (SPE):**
 - Condition an appropriate SPE cartridge (e.g., SOLA CX) with methanol followed by the dilution buffer.
 - Load the sample onto the cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the analytes and the internal standard with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonia).
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

Liquid Chromatography Conditions^[3]

Parameter	Typical Value
Column	Synergi Polar RP (150 x 2.0 mm, 4 μ m) or equivalent
Mobile Phase A	0.01 M ammonium acetate, pH 6.8
Mobile Phase B	Acetonitrile with 0.01% formic acid
Gradient	A time-programmed gradient is typically used to achieve optimal separation.
Flow Rate	0.4 mL/min
Column Temperature	30 °C
Injection Volume	10-20 μ L

Mass Spectrometry Conditions[3][7]

Parameter	Typical Setting
Ionization Mode	Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1)	m/z 196.19 (for trans-3'-Hydroxycotinine-d3)
Product Ion (Q3)	m/z 80.05
Collision Energy	Optimized for the specific instrument and analyte.
Source Temperature	550 °C (APCI)

Synthesis

The synthesis of non-deuterated trans-3'-hydroxycotinine has been reported, typically starting from cotinine.[7][8] One common method involves the deprotonation of cotinine followed by

oxidation.[8] The synthesis of the deuterated analog would involve using a deuterated methylating agent at an appropriate step or starting with deuterated cotinine.

Safety and Handling

(Rac)-Hydroxycotinine-d3 is classified as toxic if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, lab coat, and safety glasses. It should be stored at -20°C for long-term stability.[9]

Conclusion

(Rac)-Hydroxycotinine-d3 is a critical analytical tool for researchers in the fields of toxicology, pharmacology, and clinical chemistry. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of nicotine exposure and metabolism. The methodologies outlined in this guide provide a foundation for the development and implementation of robust analytical assays for nicotine and its metabolites.

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